molecular formula C11H16N2O2 B12693231 Ethyl-o-phenetylurea CAS No. 642462-75-7

Ethyl-o-phenetylurea

Cat. No.: B12693231
CAS No.: 642462-75-7
M. Wt: 208.26 g/mol
InChI Key: XJDVZWHOKDYJEB-UHFFFAOYSA-N
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Description

Ethyl-o-phenetylurea is a member of the urea derivatives family, characterized by the presence of an ethyl group and a phenetyl group attached to the urea moiety. Urea derivatives are known for their diverse chemical and biological properties, making them valuable in various industrial and scientific applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl-o-phenetylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted urea derivatives .

Scientific Research Applications

Ethyl-o-phenetylurea has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl-o-phenetylurea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl-o-phenetylurea can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific structural features, which confer unique chemical and biological properties. Its synthesis is also relatively straightforward and environmentally friendly, making it an attractive option for various applications .

Properties

CAS No.

642462-75-7

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-1-ethylurea

InChI

InChI=1S/C11H16N2O2/c1-3-13(11(12)14)9-7-5-6-8-10(9)15-4-2/h5-8H,3-4H2,1-2H3,(H2,12,14)

InChI Key

XJDVZWHOKDYJEB-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1OCC)C(=O)N

Origin of Product

United States

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